N-Methyl-1-(oxazol-4-yl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-1-(oxazol-4-yl)cyclopropan-1-amine is a heterocyclic compound that features an oxazole ring fused with a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(oxazol-4-yl)cyclopropan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-methylcyclopropanamine with oxazole derivatives under acidic or basic conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(oxazol-4-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may yield simpler amine derivatives .
Scientific Research Applications
N-Methyl-1-(oxazol-4-yl)cyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-Methyl-1-(oxazol-4-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Oxazole: A five-membered ring containing one oxygen and one nitrogen atom.
Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms in different positions.
Oxadiazole: Contains two nitrogen atoms and one oxygen atom in a five-membered ring.
Uniqueness
N-Methyl-1-(oxazol-4-yl)cyclopropan-1-amine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar heterocyclic compounds .
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
N-methyl-1-(1,3-oxazol-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H10N2O/c1-8-7(2-3-7)6-4-10-5-9-6/h4-5,8H,2-3H2,1H3 |
InChI Key |
JQEYRHJVKNXFOH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CC1)C2=COC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.